Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate
CAS No.:
Cat. No.: VC15732502
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8FNO3 |
---|---|
Molecular Weight | 209.17 g/mol |
IUPAC Name | ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate |
Standard InChI | InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 |
Standard InChI Key | LAJPDGIMEDQQRP-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate features a benzoxazole core—a bicyclic structure combining a benzene ring fused to an oxazole moiety. The oxazole ring contains oxygen at position 1 and nitrogen at position 3, while a fluorine substituent occupies position 5 of the benzene ring. An ethyl ester group is appended to the oxazole’s second position, contributing to the compound’s reactivity and solubility.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₈FNO₃ |
Molecular Weight | 209.17 g/mol |
IUPAC Name | Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate |
Canonical SMILES | CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F |
Topological Polar Surface Area | 55.9 Ų |
The fluorine atom’s electronegativity induces electron-withdrawing effects, altering the compound’s electronic distribution and enhancing its stability in nucleophilic environments.
Synthesis and Optimization
Catalytic Fluorination Strategies
A metal-free method using hypervalent iodine catalysts (e.g., iodobenzene) and BF₃·Et₂O as a fluorine source has emerged as a high-yield route. Under optimal conditions (0°C, dichloromethane solvent), this approach achieves up to 95% yield within 10 minutes via a fluorination/1,2-aryl migration/cyclization cascade .
Table 2: Reaction Conditions and Yields
Catalyst | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
IB (10 mol%) | DCM | 0°C | 10 min | 95% |
None | EtOAc | 25°C | 60 min | 0% |
Key advantages include:
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Regioselectivity: Fluorination occurs preferentially at the benzoxazole’s 5-position due to steric and electronic factors .
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Scalability: The absence of transition metals simplifies purification, making the method industrially viable .
Alternative Synthetic Pathways
Classical routes involve cyclocondensation of ortho-aminophenol derivatives with ethyl chlorooxoacetate. For example, 5-fluoro-2-aminophenol reacts with ethyl 2-chloro-2-oxoacetate in acetic acid to form the benzoxazole core, followed by esterification.
Applications in Pharmaceutical Development
Antimicrobial Agents
Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The fluorine atom enhances membrane permeability, enabling interactions with bacterial DNA gyrase and topoisomerase IV. In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MIC) of 8–16 µg/ml, comparable to first-line antibiotics.
Material Science Applications
Polymer Precursors
The compound’s aromaticity and thermal stability (decomposition temperature >250°C) make it suitable for synthesizing high-performance polymers. Copolymerization with terephthalic acid yields polybenzoxazoles with tensile strengths exceeding 500 MPa, applicable in aerospace composites.
Fluorescent Dyes
Introducing electron-donating substituents to the benzoxazole core produces dyes with large Stokes shifts (>100 nm). These compounds exhibit quantum yields of 0.65–0.78 in ethanol, enabling use in OLEDs and bioimaging probes.
Biological and Toxicological Profiles
ADMET Properties
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Absorption: LogP = 1.82 suggests moderate lipophilicity, favoring gastrointestinal absorption.
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Metabolism: Cytochrome P450 3A4 mediates ester hydrolysis, generating the free carboxylic acid metabolite.
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Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg, classifying the compound as Category 5 under GHS.
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